

# 7-Methyl-1H-indazole-3-carbonitrile chemical properties

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## Compound of Interest

**Compound Name:** 7-Methyl-1H-indazole-3-carbonitrile

**Cat. No.:** B1592460

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An In-Depth Technical Guide to **7-Methyl-1H-indazole-3-carbonitrile**: Properties, Synthesis, and Applications

## Abstract

**7-Methyl-1H-indazole-3-carbonitrile** is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of the indazole scaffold, which is recognized as a privileged structure, this molecule serves as a versatile building block for the synthesis of complex pharmacologically active agents. This guide provides a comprehensive technical overview of its chemical properties, detailed synthetic protocols, predicted spectroscopic data, reactivity profile, and potential applications in drug discovery. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

## Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone in modern medicinal chemistry.<sup>[1][2]</sup> Its unique structural and electronic properties allow it to act as a bioisostere for other aromatic systems, such as indoles or purines, enabling it to interact with a wide array of biological targets.<sup>[3]</sup> Consequently, indazole derivatives are integral to numerous clinically approved drugs, including the anti-emetic Granisetron and the anti-inflammatory agent

Benzydamine.<sup>[3]</sup> The **7-methyl-1H-indazole-3-carbonitrile** variant combines the stability and biological relevance of the indazole core with the versatile reactivity of a nitrile functional group, making it a highly valuable intermediate for library synthesis and lead optimization campaigns.

## Physicochemical and Structural Properties

**7-Methyl-1H-indazole-3-carbonitrile** is a solid, crystalline compound at room temperature with low solubility in water.<sup>[4]</sup> Its core structure consists of an indazole ring methylated at the 7-position and substituted with a nitrile group at the 3-position. The 1H-tautomer is generally considered the most thermodynamically stable form.<sup>[5]</sup>

Property	Value / Description	Source(s)
IUPAC Name	7-Methyl-1H-indazole-3-carbonitrile	-
Alias(es)	7-Methyl-3-cyanoindazole	<a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>7</sub> N <sub>3</sub>	<a href="#">[4]</a>
Molar Mass	157.17 g/mol	<a href="#">[4]</a>
Appearance	Solid, powder or crystalline	<a href="#">[4]</a>
Solubility	Low solubility in water	<a href="#">[4]</a>
Boiling Point	Not applicable; likely decomposes upon heating	<a href="#">[4]</a>
CAS Number	Not readily available in public databases.	-

Note: Specific experimental data such as melting point, pKa, and LogP are not widely published. Researchers should determine these properties experimentally for their specific batches.

## Synthesis and Purification

The synthesis of **7-Methyl-1H-indazole-3-carbonitrile** is not commonly detailed in direct, single-step procedures. However, a robust and logical pathway involves the synthesis of a key

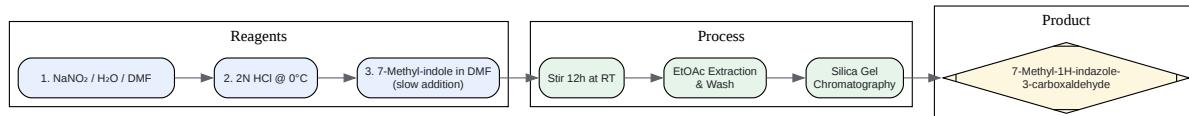
aldehyde intermediate, 7-Methyl-1H-indazole-3-carboxaldehyde, followed by its conversion to the nitrile.

## Stage 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde

The most efficient route to the aldehyde intermediate is via the nitrosation of commercially available 7-methyl-indole. This reaction proceeds through an initial nitrosation at the C3 position, followed by a ring-opening and subsequent ring-closure cascade to form the indazole aldehyde.<sup>[6]</sup>

- Preparation: In a round-bottom flask, dissolve sodium nitrite ( $\text{NaNO}_2$ ) (1.10 g, 16.0 mmol) in a mixture of deionized water (3.2 mL) and dimethylformamide (DMF) (3 mL). Cool the solution to 0 °C in an ice bath.
- Acidification: Slowly add 2 N hydrochloric acid (HCl) (7.0 mL, 14 mmol) to the sodium nitrite solution while maintaining the temperature at 0 °C. Stir for 10 minutes.
- Substrate Addition: In a separate vessel, dissolve 7-methyl-indole (262 mg, 2.0 mmol) in DMF (3 mL). Add this solution dropwise to the reaction mixture over a period of 2 hours using a syringe pump. Causality: Slow addition is crucial, especially for electron-rich indoles, to prevent the formation of unstable diazonium intermediates and subsequent side reactions.  
<sup>[6]</sup>
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
- Workup: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate (EtOAc).
- Washing: Combine the organic layers and wash them three times with water and then once with brine to remove residual DMF and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v) to afford pure 7-Methyl-1H-indazole-3-carboxaldehyde as a yellowish solid.[6]



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Caption: Workflow for the synthesis of the key aldehyde intermediate.

## Stage 2: Conversion of Aldehyde to Nitrile

A standard and reliable method for converting an aromatic aldehyde to a nitrile involves a two-step, one-pot sequence: formation of the aldoxime followed by dehydration.

- Oxime Formation: Dissolve 7-Methyl-1H-indazole-3-carboxaldehyde (1.0 equiv) in a suitable solvent such as ethanol or pyridine. Add hydroxylamine hydrochloride ( $\text{NH}_2\text{OH}\cdot\text{HCl}$ , ~1.1 equiv) and a base (e.g., sodium acetate or pyridine, ~1.5 equiv). Stir the mixture at room temperature or gentle heat (40-60 °C) until TLC analysis indicates complete conversion to the oxime.
- Dehydration: To the crude oxime mixture, add a dehydrating agent. Acetic anhydride is a common and effective choice. Heat the reaction mixture (e.g., reflux) for several hours. Other reagents like phosphorus pentoxide ( $\text{P}_2\text{O}_5$ ), thionyl chloride ( $\text{SOCl}_2$ ), or Burgess reagent can also be employed.
- Workup and Purification: After cooling, pour the reaction mixture into ice-water to precipitate the product and hydrolyze excess anhydride. Filter the solid, wash thoroughly with water, and dry. The crude **7-Methyl-1H-indazole-3-carbonitrile** can then be purified by recrystallization (e.g., from ethanol/water) or column chromatography.

## Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not widely published, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

### <sup>1</sup>H NMR Spectroscopy

(Predicted for CDCl<sub>3</sub> or DMSO-d<sub>6</sub>, shifts in ppm)

- N-H Proton: A broad singlet, typically downfield (>10 ppm in DMSO-d<sub>6</sub>), corresponding to the acidic proton on N1 of the indazole ring.
- Aromatic Protons: The protons on the benzene portion of the ring will appear in the aromatic region (7.0-8.0 ppm). We expect three signals: a doublet for H4, a triplet for H5, and a doublet for H6, with coupling constants characteristic of ortho- and meta-relationships.
- Methyl Protons: A sharp singlet around 2.5 ppm, corresponding to the three protons of the C7-methyl group.

### <sup>13</sup>C NMR Spectroscopy

(Predicted, shifts in ppm)

- Nitrile Carbon (C≡N): A characteristic signal in the range of 115-120 ppm.
- Indazole Carbons: Signals corresponding to the indazole ring carbons, with C3, C7a, and C3a appearing further downfield due to their electronic environment.
- Methyl Carbon: A signal in the aliphatic region, typically around 15-20 ppm.

### Infrared (IR) Spectroscopy

The IR spectrum provides a definitive confirmation of the key functional groups.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Type
~3300	N-H	Stretch
~3100-3000	Aromatic C-H	Stretch
~2950-2850	Aliphatic C-H	Stretch
~2230	C≡N (Nitrile)	Stretch (Key Signal)
~1620-1450	C=C	Aromatic Ring Stretch

The presence of a sharp, strong absorption band around 2230 cm<sup>-1</sup> is the most critical diagnostic peak for confirming the successful synthesis of the nitrile.[10]

## Mass Spectrometry (MS)

- Molecular Ion (M<sup>+</sup>): The mass spectrum should show a prominent molecular ion peak at m/z = 157.17.
- Fragmentation: Common fragmentation patterns may include the loss of HCN (m/z = 27) or cleavage of the methyl group. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C<sub>9</sub>H<sub>7</sub>N<sub>3</sub>.

## Chemical Reactivity and Applications

**7-Methyl-1H-indazole-3-carbonitrile** is a versatile intermediate due to its multiple reactive sites, which can be selectively functionalized to build molecular complexity.



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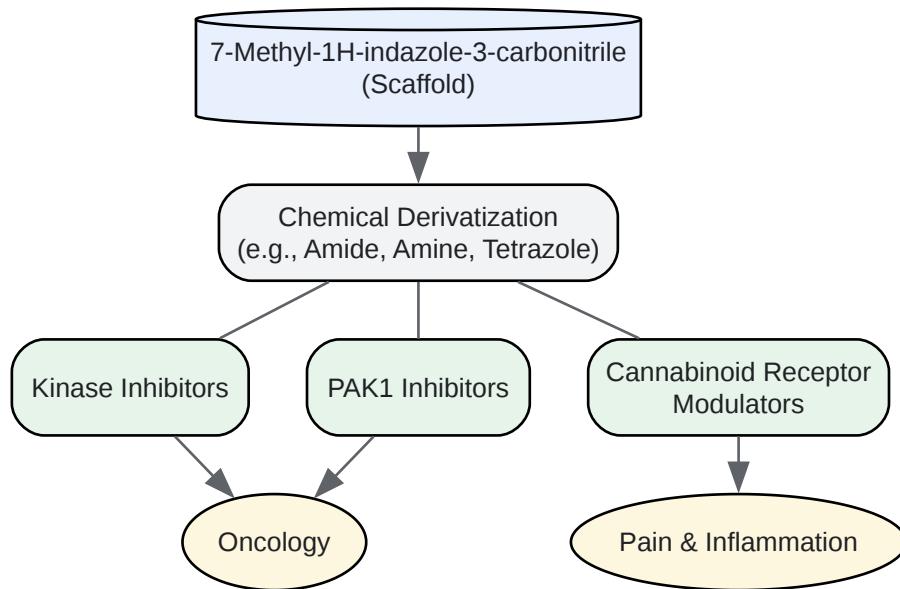
Caption: Key reactive sites on the **7-Methyl-1H-indazole-3-carbonitrile** scaffold.

- N1-Position: The proton on the N1 nitrogen is acidic and can be deprotonated with a suitable base. This allows for regioselective N-alkylation or N-arylation, a common strategy in drug design to modulate solubility and target engagement.
- Nitrile Group: The carbonitrile is a highly versatile functional group. It can be:
  - Hydrolyzed under acidic or basic conditions to the corresponding carboxamide or carboxylic acid.
  - Reduced to a primary amine (aminomethyl group), providing a key linker for further functionalization.
  - Converted to tetrazoles by reaction with azides, a common bioisosteric replacement for carboxylic acids.
- Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity will be influenced by the existing substituents.

## Applications in Drug Discovery

The indazole core is present in numerous kinase inhibitors.[\[2\]](#) Furthermore, the closely related 1H-indazole-3-carboxamide scaffold has been identified in potent inhibitors of p21-activated kinase 1 (PAK1), a target in oncology, and as modulators of cannabinoid receptors (CB1/CB2), which are involved in pain and immune function.[\[11\]](#) Therefore, **7-Methyl-1H-indazole-3-carbonitrile** is a prime starting material for developing novel therapeutics in areas such as:

- Oncology (Kinase Inhibitors)
- Neurology (Cannabinoid Receptor Modulators)
- Inflammatory Diseases



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Caption: Path from core scaffold to potential therapeutic areas.

## Safety and Handling

As with all laboratory chemicals, **7-Methyl-1H-indazole-3-carbonitrile** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

- Handling: Work in a well-ventilated area or a chemical fume hood. Avoid generating dust.
- Storage: Store in a cool, dry, dark place in a tightly sealed container to prevent degradation from moisture and light.<sup>[4]</sup>
- Toxicity: While specific toxicity data is not available for this compound, related structures like methyl 1H-indazole-3-carboxylate are classified as harmful if swallowed (Acute Tox. 4).<sup>[12]</sup> It is prudent to handle this compound with care, assuming it may be harmful.

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